REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.[O:14](C(OC(C)(C)C)=O)[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=O>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:9][CH2:10][N:11]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:14])[CH2:12][CH2:13]2)=[N:6][CH:7]=1
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Name
|
|
Quantity
|
125 g
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Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)N1CCNCC1
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Name
|
TEA
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Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
with stirring at 0° C
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The resulting mixture was stirred overnight at room temperature
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Duration
|
8 (± 8) h
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Type
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CUSTOM
|
Details
|
The reaction was then quenched with water (100 mL)
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Type
|
EXTRACTION
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Details
|
the product was extracted with DCM (3×150 mL)
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Type
|
CONCENTRATION
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Details
|
The combined organic layers were concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |